1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4-methylpyrimidin-2-yl)urea
Description
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Properties
IUPAC Name |
1-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-(4-methylpyrimidin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-11-7-9-17-14(19-11)21-15(22)18-8-4-10-24-16-20-12-5-2-3-6-13(12)23-16/h2-3,5-7,9H,4,8,10H2,1H3,(H2,17,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJRKAWGPTYWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NCCCSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4-methylpyrimidin-2-yl)urea is a novel molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄OS
- Molecular Weight : 306.39 g/mol
- SMILES Notation : CCOC(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)
This compound features a urea moiety linked to a benzo[d]oxazole and a pyrimidine ring, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, the synthesized urea derivatives were tested against various cancer cell lines, showing promising results:
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| HCT116 (Colon) | 0.3 - 0.45 | |
| MCF-7 (Breast) | 0.5 - 1.0 | |
| U87 MG (Glioblastoma) | 0.4 - 0.6 | |
| A549 (Lung) | 0.5 - 1.2 |
The compound exhibited potent antiproliferative activity, which was attributed to its ability to inhibit key signaling pathways involved in cancer cell survival, particularly the PI3K/mTOR pathway.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Kinases : The compound has been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), reducing its activity by more than 57% at a concentration of 1 μM .
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in the G1 phase, preventing further proliferation of cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens:
These findings suggest that the compound may serve as a dual-action agent against both cancer and bacterial infections.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds highlight the importance of specific functional groups in enhancing biological activity:
- Substituents on the Urea Moiety : Variations in alkyl groups attached to the urea significantly influenced potency, with certain groups providing enhanced inhibition against cancer cell lines.
- Pyrimidine Modifications : Changes in the pyrimidine ring structure were found to affect both anticancer and antimicrobial activities, suggesting that specific substitutions can optimize efficacy .
Case Study 1: In Vivo Efficacy
A study involving mice models with S180 tumor homografts demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to controls. The results indicated a potential for further development as an anticancer therapeutic.
Case Study 2: Combination Therapy
Research has explored the use of this compound in combination with existing antibiotics to enhance efficacy against resistant bacterial strains. Preliminary results showed synergistic effects, suggesting a promising avenue for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
